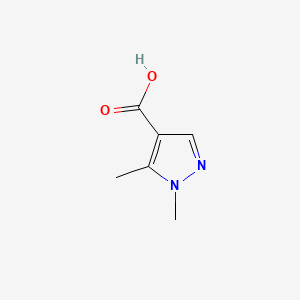
2-(5-Acetylthiophen-3-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Acetylthiophen-3-yl)acetic acid is a useful research compound. Its molecular formula is C8H8O3S and its molecular weight is 184.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Applications in Organic Chemistry
2-(5-Acetylthiophen-3-yl)acetic acid is used in the synthesis of various organic compounds. For instance, it has been utilized in the creation of 1,2,4-triazole derivatives, which are known for their analgesic, neuroleptic, diuretic, anti-inflammatory, and mild antimicrobial activities. These compounds can also act as intermediates in the synthesis of amides, hydrazides, ilidenhidrazides, and bicyclic structures (Salionov, 2015). Additionally, derivatives of this acid have been studied for their acute toxicity, showing mostly low-toxic properties, making them of interest in pharmacological research.
Electrophilic Aromatic Reactivities
In the field of electrophilic aromatic reactivities, derivatives of this compound have been studied. One particular study focused on the pyrolysis of esters to evaluate the electrophilic reactivity of organic dyes in an aqueous electrolyte, showcasing the potential application of these derivatives in organic electronics and dye chemistry (August, Davis, & Taylor, 1986).
Use in Antibacterial Agents
The derivatives of this compound have been explored for their antimicrobial activity. For instance, certain 1,2,4-triazole-5-ylthio acetic acid salts demonstrated inhibitory effects against various strains of E. coli and Salmonella typhimurium, indicating their potential as antimicrobial agents (Shcherbyna et al., 2016).
Development of Electrochemical Sensors
This acid's derivatives have been used in the development of electrochemical sensors. For example, a study reported using a polymer derived from thiophen-3-yl-acetic acid for an electrochemical hybridization sensor, highlighting its applications in biotechnology and medical diagnostics (Cha et al., 2003).
Contribution to Polymer Chemistry
In polymer chemistry, derivatives of this compound are employed in the synthesis of polymeric materials. The electropolymerization of these derivatives has been studied, revealing insights into their electrochemical properties and potential applications in the field of conductive polymers and electrochromic materials (Bingöl et al., 2005).
Synthesis of Fluorescent Compounds
This compound has also played a role in the synthesis of novel fluorescent compounds. Research has shown that certain derivatives can selectively determine the presence of metal ions, such as cobalt, demonstrating their utility in analytical chemistry and sensor technology (Li Rui-j, 2013).
Safety and Hazards
Properties
IUPAC Name |
2-(5-acetylthiophen-3-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3S/c1-5(9)7-2-6(4-12-7)3-8(10)11/h2,4H,3H2,1H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJVYNWQVFSTJEY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CS1)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40362851 |
Source


|
| Record name | 2-(5-acetylthiophen-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40362851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41908-06-9 |
Source


|
| Record name | 2-(5-acetylthiophen-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40362851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-N-(5-methyl-benzo[1,2,5]thiadiazol-4-yl)-acetamide](/img/structure/B1269988.png)
![{4-[(Cyclopropylcarbonyl)amino]phenyl}acetic acid](/img/structure/B1269992.png)






![N-[(4-tert-butylphenyl)methylidene]hydroxylamine](/img/structure/B1270010.png)
![6-Bromo-3-nitropyrazolo[1,5-a]pyrimidine](/img/structure/B1270011.png)
![2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)THIO]-N,N-DIMETHYLACETAMIDE](/img/structure/B1270015.png)

